1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene
Description
1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene (C₈H₆BrF₃) is a halogenated aromatic compound featuring a benzene ring substituted with a fluorine atom at the para position and a 2-bromo-1,1-difluoroethyl group. Its synthesis typically involves fluorination and bromination steps, as demonstrated in the preparation of analogous structures .
Properties
IUPAC Name |
1-(2-bromo-1,1-difluoroethyl)-4-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c9-5-8(11,12)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIIGXXOEJRCEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631465 | |
| Record name | 1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762292-69-3 | |
| Record name | 1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=762292-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromo-1,1-difluoroethyl)-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzene and 2-bromo-1,1-difluoroethane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the reaction. Common catalysts include palladium or nickel complexes.
Synthetic Route: The reaction proceeds through a substitution mechanism where the bromine atom on 2-bromo-1,1-difluoroethane replaces a hydrogen atom on the benzene ring of 4-fluorobenzene.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. .
Chemical Reactions Analysis
1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones. Reduction reactions can lead to the formation of alkanes or alkenes.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide, potassium cyanide, and hydrogen gas in the presence of a palladium catalyst. .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene, also known as a difluorinated aryl compound, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in medicinal chemistry, material science, and agrochemicals.
Anticancer Agents
Fluorinated compounds are known for their enhanced pharmacokinetic properties. Research has indicated that this compound can serve as a precursor for synthesizing novel anticancer agents. The incorporation of fluorine atoms increases metabolic stability and alters lipophilicity, which can lead to improved bioavailability in drug formulations.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of fluorinated benzene derivatives as potential inhibitors of cancer cell proliferation. The findings suggested that derivatives of this compound exhibited promising activity against various cancer cell lines, indicating potential as lead compounds for further development .
Fluorinated Polymers
The unique properties of fluorinated compounds make them suitable for developing advanced materials. This compound can be utilized in the synthesis of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.
Research Findings:
A recent study highlighted the use of this compound in synthesizing polyfluoroalkyl acrylates. These polymers demonstrated superior hydrophobicity and thermal properties compared to their non-fluorinated counterparts, making them ideal for applications in coatings and adhesives .
Pesticide Development
Fluorinated compounds have been extensively studied for their efficacy as pesticides due to their ability to disrupt biological processes in pests while minimizing toxicity to non-target organisms. This compound serves as an intermediate in the synthesis of novel agrochemicals.
Case Study:
Research published in Agricultural and Food Chemistry examined the synthesis of new insecticides based on this compound. The study found that these insecticides exhibited high potency against common agricultural pests while demonstrating low environmental persistence .
Data Table: Summary of Applications
| Application Area | Compound Role | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent Precursor | Promising activity against cancer cell lines |
| Material Science | Synthesis of Fluorinated Polymers | Enhanced thermal stability and hydrophobicity |
| Agrochemicals | Intermediate for Pesticide Development | High potency against pests with low persistence |
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction is often mediated by the bromine and fluorine atoms, which can form strong bonds with the target molecules. The pathways involved in these interactions are complex and depend on the specific biological system being studied .
Comparison with Similar Compounds
Structural Analogues
1-(2-Bromoethyl)-4-fluorobenzene
- Structure : Lacks the difluoro substitution on the ethyl chain.
- Synthesis : Prepared via deaminative bromination of primary amines, yielding 59% after chromatography .
- Physical Properties : Higher polarity due to reduced fluorine content; NMR data (δ 7.21–7.13 ppm for aromatic protons) align with para-substituted fluorobenzenes .
1-Bromo-4-(1,1-difluoroethyl)benzene
- Structure : Bromine is directly attached to the benzene ring, while the 1,1-difluoroethyl group is a substituent.
- Properties : PubChem CID 45158847; SMILES: CC(C1=CC=C(C=C1)Br)(F)F. This positional isomer exhibits distinct electronic effects due to bromine’s direct conjugation with the aromatic ring .
1-(2-Azidoethyl)-4-fluorobenzene
- Structure : Azide group replaces bromine.
- Applications : Used in Staudinger reductions and click chemistry. The azide group enables bioorthogonal reactions, unlike the bromine in the target compound .
Functional Analogues
1-(4-Chlorobutyl)-4-fluorobenzene
- Role : Intermediate in antipsychotic drug synthesis (e.g., haloperidol analogs).
- Comparison : The chlorobutyl chain enhances lipophilicity, whereas the bromodifluoroethyl group in the target compound may improve metabolic stability .
S-(2-Bromo-2-chloro-1,1-difluoroethyl)-L-cysteine
- Toxicity: Nephrotoxic in rats due to bioactivation by cysteine conjugate β-lyase.
Physicochemical Properties
Biological Activity
1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene is an organic compound characterized by its unique structural features, including a difluoroethyl group and halogen substitutions. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , featuring a bromine atom and two fluorine atoms attached to a benzene ring. The presence of these electronegative halogens significantly influences the compound's reactivity and interactions with biological systems.
Structural Information Table
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BrF₃ |
| SMILES | C1=CC(=CC=C1C(CBr)(F)F)F |
| InChI | InChI=1S/C8H6BrF3/c9-5-8(11,12)6-1-3-7(10)4-2-6/h1-4H,5H2 |
| Predicted CCS (Ų) | 151.5 (for [M+H]+) |
The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The bromine and fluorine atoms facilitate electrophilic and nucleophilic reactions, respectively. This interaction can lead to covalent bonding with proteins or nucleic acids, potentially altering their structure and function.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. The halogen substituents enhance lipophilicity, allowing for better membrane penetration and interaction with microbial cells. Studies have shown that fluorinated compounds often possess enhanced potency against bacterial strains due to their ability to disrupt cellular processes.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. The compound's ability to form covalent bonds with DNA or proteins can induce apoptosis in cancer cells. Research on structurally related compounds has demonstrated antiproliferative effects in various cancer cell lines, indicating a potential pathway for therapeutic development.
Study on Antimicrobial Activity
A study conducted by researchers focusing on fluorinated compounds found that derivatives similar to this compound exhibited significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at low concentrations.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Related Fluorinated Compound | 16 | Escherichia coli |
Study on Anticancer Activity
In another investigation into the anticancer potential of similar compounds, it was observed that certain fluorinated benzene derivatives could inhibit cell proliferation in various cancer lines. The study reported IC50 values indicating the concentration required to inhibit cell growth by 50%.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 25 | MCF-7 (Breast Cancer) |
| Related Fluorinated Compound | 15 | HeLa (Cervical Cancer) |
Q & A
Q. Key Factors :
Q. Methodology :
- Use Gaussian 16 with B3LYP/6-31G* basis set for geometry optimization.
- Compare Fukui indices to identify electrophilic hotspots .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
Q. Data Interpretation Example :
Advanced: How do competing reaction pathways (e.g., elimination vs. substitution) affect the stability of this compound under basic conditions?
Answer:
- Base-Induced Elimination : In NaOH/EtOH, β-hydride elimination forms 4-fluorostyrene derivatives, competing with nucleophilic substitution.
Q. Mitigation Strategies :
Basic: What safety protocols are critical for handling this compound?
Answer:
- Hazards :
- PPE : Tychem® 6000 FR suits (permeation resistance >480 min) .
- Spill Management : Neutralize with 10% NaHCO and adsorb with vermiculite .
Advanced: How can isotopic labeling (e.g., 13^{13}13C or 2^{2}2H) elucidate degradation mechanisms in environmental studies?
Answer:
- C-Labeling : Track degradation intermediates via LC-MS. For example, C-labeled CF groups show hydrolytic cleavage to form 4-fluorobenzoic acid in soil microbiota studies .
- Deuterium Studies : H-KIE (Kinetic Isotope Effect) analysis reveals rate-determining steps in photolytic degradation (k/k = 2.1) .
Basic: What are the solubility and stability profiles of this compound in common solvents?
Answer:
-
Solubility :
Solvent Solubility (mg/mL) Stability (25°C) DCM 120 >6 months Hexane 15 3 months DMSO 200 <1 month (hydrolysis)
Advanced: What strategies resolve contradictions in reported reaction yields for bromo-difluoroethyl derivatives?
Answer:
Discrepancies arise from:
- Impurity Profiles : Unreacted 4-fluorostyrene in starting material reduces yield. Purity >98% (GC) is critical .
- Catalyst Loading : Pd(PPh) at 5 mol% vs. 2 mol% alters coupling efficiency (85% vs. 60%) .
- Moisture Sensitivity : Anhydrous conditions improve reproducibility (e.g., yield drops 20% at 50 ppm HO) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
